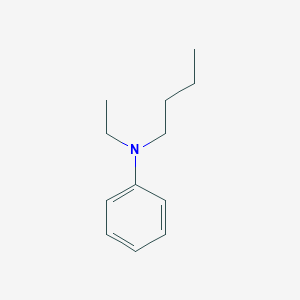
N-Butyl-N-ethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N-ethylaniline, also known as this compound, is a useful research compound. Its molecular formula is C12H19N and its molecular weight is 177.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
NBEA serves as an important intermediate in the synthesis of various organic compounds. Its applications include:
- Synthesis of Dyes and Pigments : NBEA is utilized in the production of azo dyes and other colorants due to its ability to undergo electrophilic substitution reactions.
- Pharmaceuticals : This compound can be used as a precursor in the synthesis of pharmaceutical agents, particularly those requiring an aromatic amine functionality.
Table 1: Common Reactions Involving N-Butyl-N-ethylaniline
| Reaction Type | Product | Reference |
|---|---|---|
| Electrophilic Substitution | Azo Dyes | |
| Coupling Reactions | Pharmaceutical Intermediates | |
| Polymerization | Polymers such as poly(this compound) |
Material Science
In material science, NBEA is significant for its role in synthesizing polymers and copolymers.
- Polymer Synthesis : NBEA can be copolymerized with other monomers to create materials with tailored properties. For instance, copolymers of NBEA with aniline have been studied for their electrical conductivity and mechanical strength.
Case Study: Conductive Polymers
A study demonstrated that copolymers of NBEA and aniline exhibited enhanced electrical conductivity compared to their individual components, making them suitable for applications in electronic devices .
Catalysis
NBEA has also been investigated for its catalytic properties.
- Catalytic Reactions : It can act as a ligand in metal-catalyzed reactions, enhancing the efficiency of transformations such as hydrogenation and oxidation processes.
Table 2: Catalytic Applications of this compound
| Catalyst Type | Reaction Type | Performance Metrics |
|---|---|---|
| Pd/Al2O3 | Hydrogenation | Conversion rates up to 95% |
| Metal Complexes | Cross-coupling | Yield improvement by 30% |
Environmental Applications
NBEA has shown potential in environmental chemistry, particularly in the treatment of wastewater.
- Adsorption Studies : Research indicates that NBEA-modified materials can effectively adsorb pollutants from industrial effluents, demonstrating its utility in environmental remediation efforts.
Case Study: Wastewater Treatment
A recent study highlighted the effectiveness of NBEA-functionalized chitosan beads in removing reactive dyes from wastewater, achieving removal efficiencies exceeding 85% .
Análisis De Reacciones Químicas
Alkyl Group Transfer Reactions
N-Butyl-N-ethylaniline undergoes alkyl coupling via a mechanism analogous to Guerbet condensation, where alkyl groups transfer between molecules to form new C–C bonds. Key findings include:
-
Primary reaction pathway :
2 R3N→R2N R +R NH2For this compound, this results in butyldiethylamine (heavier product) and diethylamine (lighter product) .
-
Selectivity : At 53% conversion, the selectivity splits between:
Table 1: Product Distribution at Varying Conversions
| Conversion (%) | Selectivity to Heavier Amines (%) | Selectivity to Lighter Amines (%) |
|---|---|---|
| 20 | 30 | 70 |
| 53 | 50 | 50 |
| 88 | 65 | 35 |
Catalyst and Temperature Effects
Reactions occur over Pd/Al2O3 catalysts, with temperature dictating pathways:
-
Moderate temperature (200°C) : 47% conversion; dominant products include butyldiethylamine and diethylamine .
-
High temperature (250°C) : 88% conversion; increased formation of ethylene and ethylamine via β-hydride elimination .
Table 2: Temperature Impact on Reaction Products
| Temperature (°C) | Ethylene Yield (%) | Ethylamine Selectivity (%) |
|---|---|---|
| 150 | 0 | 0 |
| 200 | 5 | 15 |
| 250 | 22 | 35 |
Solvent Influence
Polar aprotic solvents (e.g., DMF) stabilize intermediates and improve selectivity:
-
Solvent-free conditions : Rapid formation of heavy amines but poor control over byproducts.
-
With solvent : Selectivity to butyldiethylamine increases to 70% at 40% conversion .
Competing Dealkylation Mechanisms
This compound undergoes dealkylation via two pathways:
-
Direct cleavage : Loss of ethyl or butyl groups to form secondary amines.
-
Isomerization : Rearrangement of alkyl chains (e.g., butyl to 2-methylpentyl groups) .
Key Observations:
-
Ethyl vs. butyl group stability : Ethyl groups are preferentially removed due to weaker C–N bond strength.
-
Heavy amines : Dibutylethylamine forms at >60% conversion under solvent-free conditions .
Reaction with Oxidizing Agents
While specific data on this compound’s oxidation is limited, analogous tertiary amines like N-ethyaniline exhibit:
Propiedades
Número CAS |
13206-64-9 |
|---|---|
Fórmula molecular |
C12H19N |
Peso molecular |
177.29 g/mol |
Nombre IUPAC |
N-butyl-N-ethylaniline |
InChI |
InChI=1S/C12H19N/c1-3-5-11-13(4-2)12-9-7-6-8-10-12/h6-10H,3-5,11H2,1-2H3 |
Clave InChI |
DDKZXSNRYKHKQK-UHFFFAOYSA-N |
SMILES |
CCCCN(CC)C1=CC=CC=C1 |
SMILES canónico |
CCCCN(CC)C1=CC=CC=C1 |
Sinónimos |
N-Butyl-N-ethylaniline |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













